4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol
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Overview
Description
4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol is an organic compound that features a benzofuran ring fused with a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a benzofuran derivative and an ethylbutenol precursor, followed by cyclization and reduction steps . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring or the butenol side chain.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: mCPBA, potassium permanganate (KMnO4)
Reducing agents: NaBH4, LiAlH4
Solvents: THF, dichloromethane, ethanol (EtOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist for certain receptors, modulating their activity . The compound’s structure allows it to fit into binding sites on enzymes or receptors, influencing their function and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-3-yl acetic acid
- 2,4,6-Trihydroxy-2-(4-hydroxybenzyl)-2,3-dihydro-1-benzofuran-3-yl hydrogen sulfate
Uniqueness
4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol is unique due to its specific combination of a benzofuran ring and an ethylbutenol side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
93391-87-8 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol |
InChI |
InChI=1S/C14H18O2/c1-2-11(9-15)7-8-12-10-16-14-6-4-3-5-13(12)14/h3-7,12,15H,2,8-10H2,1H3 |
InChI Key |
VCPQPTOGMGQKNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC1COC2=CC=CC=C12)CO |
Origin of Product |
United States |
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